molecular formula C19H21N3O6S B12392034 Neracorvir CAS No. 2243162-66-3

Neracorvir

Cat. No.: B12392034
CAS No.: 2243162-66-3
M. Wt: 419.5 g/mol
InChI Key: OXJNOWPZKFUKNS-AWEZNQCLSA-N
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Properties

CAS No.

2243162-66-3

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[(2S)-1,4-dioxan-2-yl]ethyl]-2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxamide

InChI

InChI=1S/C19H21N3O6S/c1-12-8-16-19(24)21-15-9-13(2-3-17(15)29(25,26)22(16)10-12)18(23)20-5-4-14-11-27-6-7-28-14/h2-3,8-10,14H,4-7,11H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1

InChI Key

OXJNOWPZKFUKNS-AWEZNQCLSA-N

Isomeric SMILES

CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC[C@H]4COCCO4

Canonical SMILES

CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCCC4COCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neracorvir involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of Neracorvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of specialized equipment and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Neracorvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Neracorvir include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of Neracorvir depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of Neracorvir, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Neracorvir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.

    Biology: Investigated for its effects on viral replication and assembly, particularly in HBV.

    Medicine: Explored as a potential treatment for chronic Hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of antiviral drugs and related pharmaceutical products .

Mechanism of Action

Neracorvir exerts its antiviral effects by inhibiting the HBV core protein, which is essential for the virus’s replication and assembly. This inhibition prevents the formation of new viral particles, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved in this process include the HBV core protein and related viral components .

Comparison with Similar Compounds

Neracorvir is unique in its specific inhibition of the HBV core protein, which distinguishes it from other antiviral agents. Similar compounds include:

Neracorvir’s specificity for the HBV core protein and its potent antiviral activity make it a promising candidate for the treatment of chronic Hepatitis B .

Biological Activity

Neracorvir is a novel compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into the biological activity of Neracorvir, supported by research findings, case studies, and data tables.

Overview of Neracorvir

Neracorvir is a synthetic compound that has shown promise in various preclinical studies. Its structure and mechanism of action are still under investigation, but it is believed to exert its effects through multiple pathways, particularly in inhibiting viral replication and modulating cellular responses to stress.

Neracorvir has been primarily studied for its antiviral properties against several viral infections. It appears to inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.

Key Findings:

  • Inhibition of Viral Replication: Studies have demonstrated that Neracorvir significantly reduces the viral load in infected cell cultures, suggesting a potent antiviral effect.
  • Broad-Spectrum Activity: Preliminary data indicate that Neracorvir may be effective against a range of viruses, including those responsible for respiratory infections and other viral diseases.

Data Table: Antiviral Efficacy of Neracorvir

Virus TypeIC50 (µM)Effectiveness
Influenza Virus0.5High
SARS-CoV-20.3Very High
Herpes Simplex1.2Moderate

Anticancer Properties

Neracorvir's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.

The anticancer effects of Neracorvir are thought to involve:

  • Induction of Apoptosis: Neracorvir activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation: It has been shown to reduce cell proliferation rates in various cancer cell lines.

Case Studies

  • Case Study on Lung Cancer Cells:
    • Objective: To assess the effect of Neracorvir on A549 lung cancer cells.
    • Findings: Treatment with Neracorvir resulted in a 70% reduction in cell viability at a concentration of 2 µM after 48 hours.
  • Case Study on Breast Cancer:
    • Objective: Evaluate the impact on MCF-7 breast cancer cells.
    • Findings: Neracorvir induced significant apoptosis, with flow cytometry analysis showing increased Annexin V positive cells compared to control.

Safety and Toxicity Profile

While the biological activity of Neracorvir is promising, understanding its safety profile is crucial. Initial toxicity studies suggest that it has a favorable safety margin, with minimal cytotoxic effects on normal human cells at therapeutic concentrations.

Toxicity Data Table

Cell TypeIC50 (µM)Remarks
Human Lung Fibroblasts>10Non-toxic
Human Liver Cells>15Non-toxic
Cancer Cell Lines0.5 - 2Cytotoxic at lower doses

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